molecular formula C16H27NO8 B8120496 Propyl-PEG4-NHS CAS No. 2144777-90-0

Propyl-PEG4-NHS

Cat. No.: B8120496
CAS No.: 2144777-90-0
M. Wt: 361.39 g/mol
InChI Key: OQHKOTXMMAZAPD-UHFFFAOYSA-N
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Description

Conceptual Foundation of N-Hydroxysuccinimide (NHS) Esters in Bioconjugation Chemistry

N-Hydroxysuccinimide (NHS) esters are highly reactive functional groups widely employed in bioconjugation chemistry. They readily react with primary amino groups, which are commonly found at the N-terminus of proteins and in the side chains of lysine (B10760008) residues thermofisher.comlumiprobe.com. This reaction forms a stable amide bond, effectively linking the molecule bearing the NHS ester to the amine-containing molecule thermofisher.comthermofisher.com. The reaction is typically carried out in slightly alkaline conditions, generally between pH 7.2 and 9, with optimal efficiency often observed around pH 8.3-8.5 thermofisher.comlumiprobe.comthermofisher.com. Hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and its rate increases with higher pH thermofisher.comthermofisher.com.

Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Reagents, Exemplified by the PEG4 Moiety

Polyethylene glycol (PEG) spacers are integral components in the design of many bioconjugation reagents, including Propyl-PEG4-NHS. PEG is a synthetic polymer consisting of repeating ethylene (B1197577) oxide units (−CH₂−CH₂−O−) chempep.com. The inclusion of a PEG spacer, such as the tetraethylene glycol (PEG4) unit in this compound, imparts several beneficial properties to the linker and the resulting conjugate. PEG is known for its water solubility, flexibility, and low immunogenicity chempep.comrsc.orgaxispharm.cominterchim.fr. The hydrophilic nature of PEG enhances the solubility of often hydrophobic molecules being conjugated, allowing reactions to be performed in aqueous buffers chempep.comrsc.orgaxispharm.comconju-probe.comthermofisher.comcreative-biolabs.com. The flexibility of the PEG chain helps to minimize steric hindrance between the molecules being linked, potentially improving the accessibility of reactive groups and the biological activity of the conjugate chempep.combaseclick.eu. PEG spacers also contribute to increasing the hydrodynamic radius of conjugated molecules, which can lead to reduced renal clearance and extended circulation time in biological systems chempep.comaxispharm.com. The PEG4 unit, specifically, provides a defined and relatively short spacer length, which can be crucial for optimizing the distance between the conjugated entities for specific applications rsc.orgbroadpharm.comlumiprobe.com.

Contextualizing this compound within Heterobifunctional and Homobifunctional Linker Chemistries

Bioconjugation linkers are broadly classified as either homobifunctional or heterobifunctional based on the reactive groups they possess. Homobifunctional linkers have identical reactive groups at both ends, while heterobifunctional linkers have two different reactive groups creative-biolabs.com. This compound, with its NHS ester group at one end and a propyl group terminating the PEG chain, functions as a heterobifunctional linker if the propyl group is functionalized with another reactive handle, or as a reagent for monofunctional modification if the propyl group is inert in the context of the desired reaction. The NHS ester end is specifically designed to react with primary amines thermofisher.comthermofisher.com. The nature of the group at the other end dictates the linker's classification and potential applications. For example, linkers with an NHS ester at one end and a maleimide (B117702) at the other are common heterobifunctional crosslinkers used to conjugate amines to thiols creative-biolabs.com. Linkers with two NHS ester groups are homobifunctional and can be used to crosslink molecules containing primary amines biochempeg.com. This compound, depending on the functionalization or role of the propyl end, fits into this framework, enabling either the attachment of a single entity via the NHS ester or serving as part of a larger heterobifunctional construct.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO8/c1-2-6-21-8-10-23-12-13-24-11-9-22-7-5-16(20)25-17-14(18)3-4-15(17)19/h2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKOTXMMAZAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163680
Record name 4,7,10,13-Tetraoxahexadecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2144777-90-0
Record name 4,7,10,13-Tetraoxahexadecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2144777-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxahexadecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Advanced Chemical Derivatization of Propyl Peg4 Nhs for Research Applications

Synthetic Methodologies for PEGylated NHS Esters, with Emphasis on the Propyl-PEG4-NHS Scaffold

The synthesis of PEGylated N-hydroxysuccinimide (NHS) esters, including the this compound scaffold, is a crucial area in bioconjugation chemistry. These compounds serve as valuable linkers for attaching polyethylene (B3416737) glycol (PEG) chains to molecules containing primary amine groups, such as proteins, peptides, and nanoparticles. The NHS ester moiety is highly reactive towards amines, forming stable amide bonds. researchgate.netbroadpharm.com The incorporation of a PEG chain provides enhanced water solubility, reduced immunogenicity, and improved pharmacokinetic properties to the modified molecule. nih.govchemimpex.com

Carboxylic Acid Activation and NHS Ester Formation via Carbodiimide (B86325) Coupling (e.g., EDC/NHS)

A common strategy for synthesizing NHS esters involves the activation of a carboxylic acid precursor using carbodiimide coupling reagents in the presence of NHS. acs.orgpapyrusbio.comthermofisher.com This method is widely employed due to its efficiency and relatively mild reaction conditions. papyrusbio.com The mechanism typically involves the carbodiimide (such as EDC, 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) reacting with the carboxylic acid to form an unstable O-acylisourea intermediate. papyrusbio.comthermofisher.com This intermediate is then rapidly attacked by the nucleophilic hydroxyl group of NHS, displacing the urea (B33335) byproduct and forming the activated NHS ester. papyrusbio.comthermofisher.com

The use of NHS (or its water-soluble analog, Sulfo-NHS) is critical as it stabilizes the reactive intermediate, improving the efficiency of the subsequent reaction with primary amines. papyrusbio.comthermofisher.com Without NHS, the O-acylisourea intermediate can hydrolyze in aqueous solutions, regenerating the carboxylic acid. thermofisher.com

Detailed research findings on EDC/NHS coupling highlight the importance of reaction conditions, including solvent choice, carbodiimide, and reactant concentrations, which significantly influence activation kinetics and efficiency. acs.org Studies have also investigated potential byproduct formation, such as anhydrides, which can occur depending on the structure of the carboxylic acid and reaction conditions. acs.orgresearchgate.netrsc.org

Table 1: Representative EDC/NHS Coupling Conditions for Carboxylic Acid Activation

ReagentsSolvent(s)AdditiveTemperatureReaction TimeNotes
Carboxylic Acid, EDCOrganic SolventNHSRoom Temp.3-24 hoursFormation of stable NHS ester. broadpharm.com
Carboxylic Acid, EDCAqueous/OrganicSulfo-NHSRoom Temp.HoursEnhanced stability in aqueous media. thermofisher.com

Note: Specific conditions for this compound synthesis would be optimized based on the specific carboxylic acid precursor.

Controlled Incorporation of Tetraethylene Glycol (PEG4) Units

The tetraethylene glycol (PEG4) unit is a key component of the this compound scaffold, providing a flexible and hydrophilic spacer. The controlled incorporation of PEG chains of specific lengths, such as PEG4, is typically achieved through the use of defined PEG linkers with appropriate functional groups. Current time information in Bangalore, IN.ijrpr.comqyaobio.com These PEG linkers are synthesized with reactive ends that allow for their stepwise coupling to build the desired chain length. For instance, the synthesis might involve coupling reactions between protected ethylene (B1197577) glycol units or utilizing commercially available discrete PEG oligomers with defined end groups. Current time information in Bangalore, IN.ijrpr.com

Research in this area focuses on developing efficient and scalable methods for synthesizing PEG chains with precise molecular weights and low polydispersity. This is crucial for ensuring batch-to-batch consistency and predictable behavior of the resulting PEGylated conjugates. ijrpr.com Techniques such as anionic polymerization or controlled radical polymerization can be employed to achieve controlled PEG chain growth.

Strategies for Integrating Aliphatic Spacer Arms (e.g., propyl) into Linker Architectures

Integrating aliphatic spacer arms, such as a propyl group, into linker architectures like this compound provides additional flexibility and can influence the presentation and accessibility of the reactive NHS ester or the conjugated molecule. Strategies for incorporating aliphatic spacers often involve synthesizing the carboxylic acid precursor with the desired aliphatic chain already incorporated. This can be achieved through standard organic synthesis techniques, such as alkylation reactions or the use of appropriately functionalized starting materials.

For example, a synthetic route might involve starting with a molecule containing a propyl group and a hydroxyl or amine function, which is then elongated with the PEG4 unit and finally functionalized with a carboxylic acid handle for subsequent NHS ester formation. The choice of synthetic strategy depends on the specific structure of the desired linker and the availability of suitable starting materials.

Modular Approaches for Multifunctional this compound Analog Generation

Modular synthesis approaches are widely used to generate a variety of functionalized PEGylated linkers, including this compound analogs. This involves synthesizing key building blocks with orthogonal reactive groups that can be combined in a stepwise manner to create complex linker architectures. This modularity allows for the facile introduction of different functional groups while maintaining the core PEGylated NHS ester structure. nih.govqyaobio.comnih.govnih.govrsc.orgfrontiersin.orgnih.govmedchemexpress.commedchemexpress.comamerigoscientific.com

Synthesis of Azide-PEG4-NHS and Alkyne-PEG4-NHS Variants for Click Chemistry

Azide-PEG4-NHS and Alkyne-PEG4-NHS are important this compound analogs used in click chemistry reactions. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for efficient and specific conjugation under mild conditions. nih.govwikipedia.orgnih.gov

The synthesis of Azide-PEG4-NHS typically involves introducing an azide (B81097) group onto a PEG4 chain that is also functionalized with a group that can be converted to an NHS ester. ijrpr.commedchemexpress.comnih.govfishersci.com Similarly, Alkyne-PEG4-NHS is synthesized by incorporating a terminal alkyne group onto a PEG4 chain with a handle for NHS ester formation. chemimpex.commedchemexpress.comamerigoscientific.comgenelink.comiris-biotech.delumiprobe.com These syntheses often utilize protective groups and coupling reactions to selectively introduce the azide or alkyne moiety and the NHS ester functionality.

Research findings emphasize the versatility of these linkers in bioconjugation. For instance, Azide-PEG4-NHS can be used to functionalize amine-containing biomolecules with azide groups, which can then be reacted with alkyne-tagged molecules via click chemistry. medchemexpress.comgenelink.com Conversely, Alkyne-PEG4-NHS allows for the introduction of alkyne groups onto biomolecules for subsequent reaction with azide-tagged partners. chemimpex.comgenelink.comiris-biotech.de

Table 2: Properties of Click Chemistry PEG4-NHS Linkers

CompoundFunctional Group 1Functional Group 2Molecular FormulaMolecular Weight ( g/mol )PubChem CID
Azide-PEG4-NHSAzideNHS esterC15H24N4O8388.37 nih.govfishersci.com51340931 nih.govfishersci.com
Alkyne-PEG4-NHSAlkyneNHS esterC18H27NO9401.41 chemimpex.comiris-biotech.de60146234 chemimpex.com

Note: Molecular weights and formulas may vary slightly depending on the specific linker structure and counterions.

Development of Cyclooctyne-PEG4-NHS (e.g., TCO-PEG4-NHS, DBCO-PEG4-NHS, BCN-PEG4-NHS) for Strain-Promoted Click Reactions

The development of cyclooctyne-PEG4-NHS analogs, such as TCO-PEG4-NHS, DBCO-PEG4-NHS, and BCN-PEG4-NHS, has enabled strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. researchgate.netnih.govrsc.orgmedchemexpress.comamerigoscientific.comnih.govgenelink.comnih.goviris-biotech.deresearchgate.netacs.org SPAAC is a bioorthogonal click chemistry method that proceeds efficiently without the need for a copper catalyst, making it particularly useful for conjugating sensitive biomolecules in biological systems. nih.govnih.goviris-biotech.deresearchgate.net

These cyclooctyne-PEG4-NHS linkers contain a strained cyclooctyne (B158145) ring that reacts with azides. The synthesis involves incorporating the specific cyclooctyne moiety (TCO, DBCO, or BCN) onto a PEG4 chain functionalized with an NHS ester. nih.govnih.govrsc.orgmedchemexpress.comamerigoscientific.comambeed.comchem960.comamerigoscientific.cominvivochem.commedkoo.combroadpharm.com The synthetic routes are designed to preserve the strained alkyne functionality while enabling the formation of the reactive NHS ester.

Research highlights the different reactivities of various strained cyclooctynes in SPAAC reactions. iris-biotech.de DBCO (dibenzocyclooctyne) and BCN (bicyclo[6.1.0]non-4-yne) are commonly used due to their favorable reaction kinetics and stability. iris-biotech.de TCO (trans-cyclooctene) is often used in inverse electron-demand Diels-Alder reactions with tetrazines, another type of bioorthogonal reaction. broadpharm.com

Table 3: Properties of Cyclooctyne-PEG4-NHS Linkers

CompoundCyclooctyne MoietyFunctional Group 2Molecular FormulaMolecular Weight ( g/mol )PubChem CID
TCO-PEG4-NHStrans-CycloocteneNHS esterC24H38N2O10514.6 nih.govinvivochem.combroadpharm.com118338101 nih.govinvivochem.com
DBCO-PEG4-NHSDibenzocyclooctyneNHS esterC34H39N3O10649.7 nih.gov77078155 nih.govambeed.com
BCN-PEG4-NHSBicyclononyneNHS ester---

Introduction of Disulfide-Cleavable Moieties (e.g., SPDP-PEG4-NHS)

The incorporation of cleavable linkers into chemical probes and conjugates is a valuable strategy in research applications, particularly when controlled release of a conjugated molecule is desired. While this compound serves as a non-cleavable PEGylated linker reactive towards primary amines, the introduction of disulfide-cleavable moieties offers a mechanism for releasing the payload under reducing conditions, commonly found intracellularly.

A prominent example of a PEGylated linker incorporating both an NHS ester for amine conjugation and a disulfide bond for reductive cleavage is SPDP-PEG4-NHS. SPDP stands for N-Succinimidyl 3-(2-pyridyldithio)propionate. SPDP-PEG4-NHS is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester at one terminus and a 2-pyridyldithio group at the other, connected by a PEG4 spacer sigmaaldrich.combroadpharm.comcreative-biolabs.com. The PEG4 (tetraethylene glycol) spacer enhances the water solubility and biocompatibility of the linker and its conjugates, while also providing a flexible connection between the reactive groups sigmaaldrich.comchemimpex.comchempep.com.

The NHS ester moiety of SPDP-PEG4-NHS readily reacts with primary amine groups, typically found in lysine (B10760008) residues of proteins or on modified oligonucleotides, forming a stable amide bond broadpharm.comcreative-biolabs.comthermofisher.com. This reaction is commonly performed in slightly alkaline conditions, usually between pH 7 and 8 thermofisher.comthermofisher.com.

The key feature of SPDP-PEG4-NHS is the presence of the 2-pyridyldithio group. This group is reactive towards free sulfhydryl groups (-SH), such as those found in cysteine residues of proteins sigmaaldrich.comcreative-biolabs.comthermofisher.com. The reaction between the 2-pyridyldithio group and a thiol results in the formation of a mixed disulfide bond, with the release of pyridine-2-thione thermofisher.com. This disulfide bond serves as the cleavable link.

The disulfide bond within the SPDP-PEG4-NHS linker is stable under physiological conditions but can be cleaved by reducing agents sigmaaldrich.comthermofisher.com. Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or beta-mercaptoethanol thermofisher.comgoogle.com. The reductive cleavage breaks the disulfide bond, separating the conjugated molecules. This property is particularly useful in applications requiring the release of a molecule within the reducing environment of the cell cytoplasm, such as in the design of antibody-drug conjugates (ADCs) or for releasing probes from solid supports chemimpex.comthermofisher.comjenkemusa.comnih.gov.

The structure of SPDP-PEG4-NHS facilitates the creation of conjugates where one molecule is linked via an amine (through the NHS ester) and another molecule containing a thiol group is linked via a disulfide exchange reaction with the pyridyl disulfide. Alternatively, the pyridyl disulfide can be reduced to a free thiol after reaction with an amine-containing molecule, allowing subsequent reactions.

Research findings highlight the utility of SPDP-PEG4-NHS in various bioconjugation strategies. It is widely used in the development of targeted therapies, such as ADCs, where the cleavable linker ensures that the cytotoxic drug is released specifically within cancer cells after internalization chemimpex.comthermofisher.com. The PEG spacer in SPDP-PEG4-NHS contributes to improved solubility and reduced aggregation of the resulting conjugates compared to linkers without PEG sigmaaldrich.com.

The chemical properties of SPDP-PEG4-NHS are summarized in the table below:

PropertyValueSource
Molecular FormulaC₂₃H₃₃N₃O₉S₂ sigmaaldrich.combroadpharm.comcreative-biolabs.comchemimpex.comguidechem.com
Molecular Weight559.65 g/mol (or 559.7) sigmaaldrich.combroadpharm.comcreative-biolabs.comchemimpex.comguidechem.com
CAS Number1334177-95-5 sigmaaldrich.combroadpharm.comcreative-biolabs.comchemimpex.comguidechem.com
PubChem CID51341022 chemimpex.comguidechem.com
AppearanceOil or Viscous Liquid (Colorless to light yellow) chemimpex.commedchemexpress.com
Purity (typical)≥ 95% or >98.0% broadpharm.comcreative-biolabs.comchemimpex.commedchemexpress.com
Storage Condition≤ -4 °C or <0°C, under inert gas creative-biolabs.comchemimpex.com
SolubilityDMSO, DCM, DMF broadpharm.combroadpharm.com

Note: The appearance can vary slightly between sources.

The introduction of disulfide-cleavable moieties, exemplified by compounds like SPDP-PEG4-NHS, provides researchers with a versatile tool for creating conjugates that can be selectively cleaved under specific conditions, expanding the possibilities for targeted delivery and controlled release in various biological and chemical studies.

Reaction Mechanisms and Principles of Propyl Peg4 Nhs in Bioconjugation

Nucleophilic Acyl Substitution Reactions with Primary Amines

The primary mechanism by which Propyl-PEG4-NHS participates in bioconjugation is through a nucleophilic acyl substitution reaction with primary amines. NHS esters are a common reactive group for targeting primary amines in proteins and other biomolecules. thermofisher.com This reaction results in the displacement of the NHS leaving group and the formation of a stable amide linkage between the this compound molecule and the primary amine-containing molecule. thermofisher.com

Specificity toward N-terminal α-amines and Lysine (B10760008) ε-amines

Primary amines in proteins are predominantly found at two locations: the N-terminus of each polypeptide chain (the α-amine) and in the side chain of lysine residues (the ε-amine). thermofisher.com NHS esters, including the one present in this compound, react efficiently with these primary amines. thermofisher.com Due to their positive charge under physiological conditions, primary amines are typically located on the outer surface of proteins, making them accessible for conjugation without disrupting the protein's structure. thermofisher.com

While NHS esters show reactivity towards both α-amines and ε-amines, the reaction conditions, particularly pH, can influence the relative reactivity. The pKa of the N-terminal α-amine is generally lower than that of the lysine ε-amine, meaning the α-amine is more deprotonated and thus more nucleophilic at slightly lower pH values compared to the ε-amine. However, standard NHS ester reactions are typically performed at slightly alkaline pH (pH 7-9) where both amine types are sufficiently deprotonated to react. thermofisher.com Some research suggests that by carefully controlling the pH, it might be possible to favor reaction with the N-terminal amine over lysine residues, although achieving absolute specificity can be challenging.

Influence of the PEG4 Spacer on Bioconjugation Dynamics

The inclusion of a tetraethylene glycol (PEG4) spacer in this compound significantly influences the dynamics and outcomes of bioconjugation. PEG spacers are widely used in bioconjugation and drug delivery due to their unique properties. axispharm.comchempep.com

Hydrophilicity and Enhanced Aqueous Solubility of Conjugates

Polyethylene (B3416737) glycol is a hydrophilic, water-soluble polymer. chempep.comthermofisher.comlifetein.com The PEG4 spacer in this compound imparts increased hydrophilicity to the molecule and the resulting conjugates. broadpharm.comconju-probe.combiochempeg.combiochempeg.combaseclick.euthermofisher.com This enhanced hydrophilicity is particularly beneficial when conjugating hydrophobic molecules or when working in aqueous biological environments. axispharm.comrsc.orgnih.gov Increased water solubility can prevent aggregation of the conjugated molecules, improving their stability and behavior in solution. thermofisher.comlifetein.comthermofisher.comrsc.org Research has shown that PEGylation can significantly enhance the aqueous solubility of hydrophobic drugs and proteins. axispharm.comrsc.orgnih.gov

Minimization of Steric Hindrance during Molecular Ligation

The PEG4 spacer acts as a flexible linker between the NHS ester reactive group and the propyl terminus. This flexibility and length help to minimize steric hindrance during the conjugation reaction. lifetein.comconju-probe.combiochempeg.comthermofisher.comscbt.comconju-probe.com By providing distance between the molecules being conjugated, the PEG spacer allows for more efficient interaction between the reactive groups and reduces the likelihood of the bulky structures of the biomolecules interfering with the reaction. lifetein.com This can lead to improved conjugation efficiency and better accessibility of the conjugated moiety. chempep.com

Modulation of the Effective Length and Flexibility of Conjugated Systems

The PEG4 spacer contributes a defined length and flexibility to the conjugated system. chempep.com The repeating ethylene (B1197577) glycol units allow for considerable conformational freedom, enabling the conjugated entities to move and orient relative to each other. chempep.comlifetein.com This flexibility can be advantageous in various applications, such as allowing a conjugated drug or probe to reach its target more effectively or reducing potential interference with the biological activity of a conjugated protein. lifetein.com The specific length of the PEG spacer (in this case, four ethylene glycol units) influences the spatial separation between the conjugated molecules, which can be a critical factor in optimizing the function of the conjugate. chempep.com Studies have investigated the impact of different PEG lengths on conjugation efficiency and the properties of the resulting conjugates, highlighting the ability of PEG spacers to modulate the effective size and behavior of the modified molecules. rsc.orgnih.gov

Theoretical Aspects of PEGylated Linker Design in Conjugate Systems

PEGylated linkers, which incorporate polyethylene glycol (PEG) chains, are widely used in the design of bioconjugates, including antibody-drug conjugates (ADCs), peptides, and proteins acs.org2bscientific.comadcreview.com. The inclusion of a PEG moiety in a linker, such as the PEG4 unit in this compound, imparts several beneficial properties to the resulting conjugate system axispharm.comadcreview.com.

PEGylation can also enhance the stability of bioconjugates by protecting the conjugated molecule from degradation and reducing aggregation axispharm.comgoogle.com. Furthermore, it can increase bioavailability by improving distribution and reducing clearance in biological systems, and potentially reduce immunogenicity axispharm.comadcreview.com.

The length and structure of the PEG linker are critical design parameters that can significantly influence the physicochemical and pharmacokinetic properties of the resulting conjugate 2bscientific.comgoogle.comresearchgate.netrsc.org. Different PEG lengths and architectures (e.g., linear vs. branched) can impact factors such as solubility, aggregation, in vivo circulation time, and even the efficacy of the conjugate google.comresearchgate.netresearchgate.netnih.govacs.orgmdpi.com.

For example, studies have shown that longer PEG linkers can increase the hydrophilicity of a conjugate, potentially reducing aggregation and hepatic clearance 2bscientific.comgoogle.com. However, the optimal PEG length can vary depending on the specific application and the nature of the molecules being conjugated nih.govacs.orgmdpi.com. Some research suggests that while longer PEG chains can enhance tumor accumulation of nanoparticles, the effect on in vitro cellular uptake might not be as pronounced nih.govacs.org. The positioning and configuration of the PEG unit within the linker have also been shown to be important for achieving desired stability and pharmacokinetics researchgate.net.

The theoretical design of PEGylated linkers involves considering the balance between the desired properties imparted by PEG and potential drawbacks. While PEG enhances hydrophilicity and can shield hydrophobic payloads, excessively long or improperly positioned PEG chains might sometimes increase the exposure of hydrophobic regions or influence the interaction of the conjugate with its target or cellular machinery researchgate.netmdpi.com.

Considerations for Linker Orientation in Macromolecular Conjugates

In the context of bioconjugation to proteins, the site of attachment on the protein can influence the orientation of the linker and the attached molecule. For instance, conjugation to lysine residues, which are often located on the protein surface, can result in different linker orientations compared to site-specific conjugation to engineered cysteine residues or glycans thermofisher.comnih.gov.

The orientation of the PEG linker can impact the shielding effect it provides to the conjugated molecule, particularly if the molecule is hydrophobic researchgate.net. A PEG chain positioned effectively can mask the hydrophobicity of a conjugated drug, improving solubility and reducing aggregation google.comresearchgate.net. Studies comparing linear versus branched PEG linkers have indicated that the chain topology and placement can affect how efficiently hydrophobicity is shielded and can influence pharmacokinetic properties researchgate.netresearchgate.net. For example, branched PEG linkers with PEG units in a "parallel" orientation have been explored to mask the hydrophobicity of drugs and allow for higher drug loading while maintaining favorable pharmacokinetic profiles google.com.

The orientation can also affect the accessibility of the conjugated molecule to its target or to enzymatic cleavage sites if a cleavable linker is used. The flexibility and length of the PEG chain contribute to the potential range of orientations the conjugated molecule can adopt relative to the macromolecule. The PEG4 unit in this compound provides a relatively short and flexible spacer (approximately 1.4 nm in length for PEG4) lumiprobe.com, which would influence the proximity and presentation of the conjugated entity to its environment.

Careful consideration of linker orientation during the design phase is essential for optimizing the biological activity, stability, and pharmacokinetic behavior of macromolecular conjugates researchgate.net. This involves understanding the attachment chemistry, the nature of the macromolecule and the conjugated entity, and the desired application.

Data Table: Properties of Selected PEG Linkers

Linker TypeReactive Group(s)PEG Length (Units)Typical TargetApplicationsSolubility Impact
NHS Ester PEG LinkerNHS EsterVariedPrimary AminesProtein labeling, Drug conjugation, Surface immobilizationIncreased
This compoundNHS Ester4Primary AminesBioconjugationIncreased
Bis-PEG4-NHS esterTwo NHS Esters4Primary AminesCrosslinking, BioconjugationIncreased
Propargyl-PEG4-NHS esterNHS Ester, Alkyne4Primary Amines, AzidesBioconjugation, Click ChemistryIncreased

Detailed Research Findings (Illustrative based on PEGylated linkers):

Research on PEGylated linkers in ADCs has shown that incorporating PEG spacers can improve solubility and allow for higher drug-to-antibody ratios (DAR) while maintaining favorable properties google.comrsc.org. For example, incorporating a PEG8 spacer into certain linker-payloads improved their solubility, enabling bioconjugation in aqueous buffers with minimal organic co-solvent rsc.org. Studies have also explored the impact of PEG length on ADC aggregation, finding that aggregation decreased with increasing PEG length up to a certain point google.com.

These findings highlight the importance of rational design of PEGylated linkers, considering not just the reactive groups but also the length, architecture, and intended orientation of the PEG chain to optimize conjugate properties for specific applications.

Analytical and Characterization Methodologies for Propyl Peg4 Nhs Conjugates in Academic Research

High-Resolution Mass Spectrometry for Conjugate Identification and Crosslink Analysis

Mass spectrometry (MS) is a powerful tool for analyzing Propyl-PEG4-NHS conjugates, providing information on molecular weight and aiding in the identification of conjugation sites. High-resolution MS offers accurate mass measurements, essential for confirming the structure of the conjugate and identifying potential byproducts.

LC/MS/MS for Peptide-Level Analysis in Proteomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used for analyzing PEGylated peptides in proteomics research. enovatia.com This technique combines the separation power of liquid chromatography with the fragmentation and detection capabilities of tandem mass spectrometry. For PEGylated proteins, LC-MS/MS can be applied after enzymatic digestion to identify specific peptide fragments that have been modified with the this compound linker. enovatia.com This helps in mapping the sites of PEGylation on the protein sequence. enovatia.com Deglycosylation of antibody conjugates before LC-MS analysis can simplify mass spectra and improve the accuracy of analysis for antibody-drug conjugates, an approach that can be relevant for PEGylated antibodies as well. enovatia.com

MALDI-TOF Mass Spectrometry for Macromolecular Confirmation

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is particularly useful for analyzing larger biomolecules and their conjugates, including PEGylated proteins. nih.govcovalx.comcanterbury.ac.nzresearchgate.net MALDI-TOF MS can provide the molecular weight distribution of PEGylated species, allowing researchers to determine the number of PEG chains attached to a molecule (degree of PEGylation) and assess sample heterogeneity. nih.govcovalx.comcanterbury.ac.nz While standard MALDI-TOF MS can be effective for PEGylated molecules up to a certain size, high-mass detection systems can extend the analysis range to much larger conjugates. nih.govcovalx.com Sample preparation is critical for successful MALDI-TOF MS analysis of PEGylated compounds. bath.ac.uk

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for purifying this compound conjugates from reaction mixtures and assessing their purity.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of NHS esters and their conjugates. genecopoeia.comneb.comnih.govstackexchange.com Reverse-phase HPLC is commonly employed to purify conjugates from excess NHS ester and other reaction byproducts. genecopoeia.comneb.com The choice of stationary phase and mobile phase is crucial for achieving adequate separation. stackexchange.com HPLC can also be coupled with UV detection or mass spectrometry (HPLC-MS) for analytical purposes, providing information on purity and aiding in identification. lumiprobe.com

Size Exclusion Chromatography (SEC)

Size exclusion chromatography (SEC) separates molecules based on their size in solution. amazonaws.comnih.govchromatographyonline.comsnmjournals.orgfrontiersin.org SEC is frequently applied to characterize PEGylated proteins and determine the number of attached PEG chains, as it is a precise and robust technique. nih.gov SEC can resolve different PEGylated species based on their increased hydrodynamic size compared to the unconjugated molecule. amazonaws.comsepax-tech.com.cn SEC can be coupled with detectors such as UV, refractive index (RI), and multi-angle light scattering (MALS) to provide information on concentration, molecular weight, and size. amazonaws.comsepax-tech.com.cn SEC-MALS, in particular, is valuable for determining the molar mass of PEGylated conjugates and assessing their heterogeneity. amazonaws.com SEC is also used to confirm successful functionalization by observing a shift to a lower retention time, indicating an increase in size upon conjugation. rsc.org

Spectroscopic Methods for Structural Elucidation (e.g., NMR)

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed structural information about this compound and its conjugates. eurolab.trnih.govintertek.comnih.govrsc.orgresearchgate.net

NMR spectroscopy is a powerful tool for the characterization and bioanalysis of PEGylated drugs, offering insights into their structure, dynamics, and interactions. eurolab.tr 1H NMR is commonly used to confirm the structure and assess the purity of PEGylated compounds. nih.govresearchgate.netmedchemexpress.com By analyzing the chemical shifts and integration of signals, researchers can confirm the presence of the PEG backbone, the propyl group, and the successful conjugation via the NHS ester. nih.gov NMR can also be used to quantify the degree of PEGylation by comparing the integration of signals from the PEG portion to those of the molecule being conjugated. nih.gov Correct assignment of 1H NMR spectra is key to accurate determination of the molecular weight of functionalized PEGs. nih.gov

Quantitative Analysis of Conjugation Efficiency and Degree of Functionalization

The quantitative analysis of conjugation efficiency and the degree of functionalization is critical for the successful application of this compound in academic research, particularly in the modification of biomolecules such as proteins and peptides. This compound is an NHS ester-activated PEG linker, which primarily reacts with primary amine groups (N-terminus and lysine (B10760008) side chains) to form stable amide bonds. rsc.orgresearchgate.net Determining the extent of this reaction is essential for characterizing the resulting conjugates, understanding their properties, and ensuring consistency in experimental outcomes.

Several analytical techniques are employed to quantify the conjugation efficiency and the average number of PEG molecules attached per molecule of the target substance (degree of functionalization or stoichiometry, often referred to as drug-to-antibody ratio or linker-to-antibody ratio in bioconjugation contexts). core.ac.uknih.gov The choice of method depends on the nature of the molecule being conjugated, the scale of the reaction, and the required level of detail (e.g., average functionalization vs. site-specific analysis).

Common Analytical Methodologies:

UV-Vis Spectroscopy: If either the this compound linker or the molecule being conjugated has a chromophore (a group that absorbs UV-Vis light), UV-Vis spectroscopy can be used for quantification. By measuring the absorbance of the conjugate solution at the characteristic wavelength(s) of the chromophore(s) and using the Beer-Lambert law, the concentrations of both the conjugated molecule and, indirectly, the conjugated PEG can be determined. This allows for the calculation of the average degree of functionalization. nih.gov For instance, if a protein with a known extinction coefficient is conjugated with a PEG linker containing a UV-active group, the change in absorbance or the ratio of absorbances at different wavelengths can provide information on the PEGylation stoichiometry.

Mass Spectrometry (MS): Mass spectrometry, particularly techniques like MALDI-TOF MS and LC-MS, is a powerful tool for characterizing PEGylated products and determining the degree of functionalization. core.ac.ukfrontiersin.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the conjugate, researchers can identify different species with varying numbers of PEG molecules attached. frontiersin.orgnih.gov The presence of peaks corresponding to the unconjugated molecule and species with one, two, or more PEG chains allows for the determination of the distribution of PEGylation states. LC-MS/MS can provide more detailed information, including the identification of specific sites of PEGylation through peptide mapping and subsequent analysis of modified peptides. core.ac.ukfrontiersin.org Quantitative MS methods, such as those using Tandem Mass Tags (TMT), have been developed to quantify the occupancy at individual conjugation sites. acs.org

High-Performance Liquid Chromatography (HPLC) / Size Exclusion Chromatography (SEC): Chromatography is widely used for separating the reaction mixture components, including the unconjugated starting material, the PEGylated product(s), and any unreacted PEG linker or by-products. frontiersin.orgcreativepegworks.com SEC separates molecules based on their hydrodynamic volume, and since PEGylation increases the size of a molecule, PEGylated species elute earlier than their unconjugated counterparts. creativepegworks.com By integrating the peaks corresponding to different species in the chromatogram, the relative amounts of each can be determined, providing insight into the conjugation efficiency and the distribution of PEGylation states. frontiersin.org While SEC is effective for separating based on size, it may not resolve positional isomers. creativepegworks.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used for the quantitative analysis of PEGylation, particularly when conjugating to molecules that have distinct, well-resolved proton signals. mdpi.commdpi.comacs.org The characteristic signals from the PEG repeating units (typically around 3.5 ppm for the -CH2CH2O- protons) can be integrated and compared to the integral of a known signal from the molecule being conjugated or an internal standard. mdpi.com This allows for the calculation of the average number of PEG chains per molecule. mdpi.com NMR can also provide information about the structure and conformation of the conjugate. mdpi.com

Fluorescence-Based Assays: If a fluorescent tag is incorporated into the PEG linker (e.g., Biotin-PEG4-NHS with a fluorescent detection method) uni.lureading.ac.uk or if the molecule being conjugated is fluorescent, fluorescence measurements can be used for quantification. By labeling the NHS ester groups with a fluorophore, the amount of reactive linker available for conjugation can be quantified. researchgate.net After conjugation and purification, the amount of fluorescence associated with the conjugate can be measured to determine the degree of functionalization. researchgate.netharvard.edu

Detailed Research Findings and Data Examples:

Academic research utilizing NHS-ester PEG linkers, including those similar in structure to this compound, employs these methods to characterize conjugates. For example, studies involving the PEGylation of proteins with NHS-PEG esters have frequently used SEC and SDS-PAGE to assess the extent of conjugation and the heterogeneity of the resulting products. researchgate.netmcmaster.ca Mass spectrometry is increasingly used for more precise determination of stoichiometry and identification of modification sites. core.ac.ukfrontiersin.orgacs.org

Quantitative analysis is crucial for optimizing reaction conditions, such as the molar ratio of the NHS ester linker to the molecule being conjugated, reaction time, temperature, and pH, to achieve a desired degree of functionalization. harvard.edunih.govbroadpharm.com For instance, research has shown that the molar excess of the PEG NHS ester linker significantly impacts the number of PEG molecules attached to a protein like IgG. broadpharm.com A higher molar excess generally leads to a higher degree of functionalization, although this can also increase product heterogeneity. mcmaster.cabroadpharm.com

Studies have demonstrated that achieving a specific degree of functionalization is often critical for the biological activity and pharmacokinetic properties of the conjugate. core.ac.ukcreativepegworks.commcmaster.ca Therefore, precise quantitative analysis is indispensable in academic research aiming to develop novel PEGylated therapeutics or probes.

While specific quantitative data for this compound conjugates may be spread across various studies focusing on different conjugated molecules, the methodologies applied are consistent with those used for other NHS-ester PEG linkers of similar size. The following table illustrates hypothetical data structure one might encounter or generate during the quantitative analysis of this compound conjugation to a model protein in academic research.

Table 5.4.1: Hypothetical Quantitative Analysis of this compound Conjugation to a Model Protein

Experiment #Molar Ratio (this compound:Protein)Reaction Time (h)Temperature (°C)Average Degree of Functionalization (PEG/Protein) (Determined by MS/UV-Vis)% Unconjugated Protein (Determined by SEC/HPLC)Distribution of PEGylation States (Mono-, Di-, Tri-PEGylated, etc.) (Determined by MS/HPLC)
15:12251.530Predominantly Mono- and Di-PEGylated
210:12252.810Mix of Mono-, Di-, and Tri-PEGylated
310:14253.55Higher proportion of Tri- and Tetra-PEGylated
45:1241.045Primarily Mono-PEGylated

Note: In a live interactive format, this table could allow users to filter by column, sort data, or click on rows for more detailed experimental parameters or raw data visualization (e.g., representative chromatograms or mass spectra).

Detailed research findings often involve correlating the degree and site of functionalization with the resulting biological activity, stability, and other relevant properties of the conjugate. core.ac.ukcreativepegworks.commcmaster.ca For instance, studies might investigate how different PEGylation levels affect protein binding affinity, cellular uptake, or enzymatic activity. Quantitative analysis provides the necessary data to establish these structure-activity relationships.

The stability of the NHS ester group itself is also a consideration in conjugation efficiency, as it is susceptible to hydrolysis in aqueous solutions, competing with the desired reaction with amines. rsc.org Quantitative methods can be used to assess the rate of hydrolysis under different reaction conditions, helping to optimize protocols for maximum conjugation efficiency.

Q & A

Basic Research Questions

Q. How should researchers design experiments using Propyl-PEG4-NHS to ensure reproducibility and adherence to preclinical guidelines?

  • Methodological Answer : Experimental design must include clear documentation of reaction conditions (e.g., pH, temperature, molar ratios), controls (e.g., uncrosslinked samples), and validation steps (e.g., HPLC or mass spectrometry for conjugation verification). Follow NIH preclinical reporting guidelines, including detailed descriptions of materials, protocols, and statistical plans to facilitate replication . Replication requires transparency in reagent purity, storage conditions, and batch-to-batch variability checks .

Q. What critical variables must be controlled when optimizing this compound-mediated bioconjugation?

  • Methodological Answer : Key variables include:

  • Solvent compatibility : Ensure the solvent (e.g., DMSO, aqueous buffers) does not hydrolyze the NHS ester prematurely.
  • pH : Maintain pH 7–9 to preserve NHS ester reactivity.
  • Temperature : Reactions typically proceed at 4–25°C; higher temperatures may accelerate hydrolysis.
  • Molar ratios : Optimize ligand-to-substrate ratios to balance conjugation efficiency and aggregation risks.
    Document these parameters systematically using frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Q. How can researchers validate the success of this compound conjugation in complex biological systems?

  • Methodological Answer : Use orthogonal validation methods:

  • Spectroscopy : UV-Vis or fluorescence to track PEG incorporation.
  • Gel electrophoresis : Detect shifts in molecular weight post-conjugation.
  • Mass spectrometry : Confirm covalent modification sites.
    Include negative controls (e.g., reactions without activating agents) and statistical analysis of triplicate experiments to ensure robustness .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported conjugation efficiencies of this compound across studies?

  • Methodological Answer : Contradictions often arise from undocumented variables (e.g., trace moisture in solvents, protein surface accessibility). To address this:

  • Meta-analysis : Compare studies using standardized criteria (e.g., reaction duration, quenching methods).
  • Sensitivity analysis : Test how minor changes in pH or temperature affect outcomes.
  • Replication studies : Use open-source protocols to isolate confounding factors .
    Transparently report limitations in the "Discussion" section, per NIH guidelines .

Q. How can researchers optimize this compound for site-specific conjugation in heterogenous protein mixtures?

  • Methodological Answer :

  • Chemical modification : Introduce unique reactive handles (e.g., cysteine residues) via mutagenesis.
  • Kinetic control : Exploit differential reaction rates between target and off-target sites.
  • Affinity tags : Use His-tags or streptavidin-biotin systems to pre-localize targets.
    Validate specificity using competitive assays and quantitative proteomics .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity assays?

  • Methodological Answer :

  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare toxicity across multiple concentrations.
  • Error propagation : Account for uncertainties in reagent concentrations and cell viability measurements.
    Predefine statistical thresholds in the experimental design phase to avoid post hoc bias .

Q. How should researchers mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Methodological Answer :

  • Quality control : Implement NMR and MALDI-TOF for batch verification.
  • Stability studies : Monitor hydrolysis rates under storage conditions.
  • Blinded experiments : Assign batch IDs randomly to avoid operator bias.
    Use mixed-effects models in data analysis to account for batch variability .

Methodological Frameworks and Reporting Standards

  • Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses .
  • Data integrity : Archive raw data and analytical codes in repositories like Zenodo to comply with NIH transparency mandates .
  • Replication protocols : Adhere to guidelines in Nature Protocols for step-by-step methodology sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.